molecular formula C12H25N3O B14772274 2-Amino-N-isopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide

2-Amino-N-isopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide

Cat. No.: B14772274
M. Wt: 227.35 g/mol
InChI Key: ADKSXRAGEQOHEM-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide is a chiral amide compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring a piperidine ring and an isopropyl group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylpiperidine and isopropylamine.

    Amidation Reaction: The key step involves the amidation of 1-methylpiperidine with isopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-Amino-N-isopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including chiral drugs and natural products.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active site residues, while the piperidine ring and isopropyl group contribute to hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-isopropyl-N-(®-1-methylpiperidin-3-yl)propanamide
  • 2-Amino-N-isopropyl-N-(3-nitrobenzyl)propanamide
  • 2-Amino-N-isopropyl-N-(4-nitrobenzyl)propanamide

Uniqueness

2-Amino-N-isopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide is unique due to its specific stereochemistry and structural features. The presence of the (S)-1-methylpiperidin-3-yl group imparts distinct biological activity and selectivity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

2-amino-N-(1-methylpiperidin-3-yl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C12H25N3O/c1-9(2)15(12(16)10(3)13)11-6-5-7-14(4)8-11/h9-11H,5-8,13H2,1-4H3

InChI Key

ADKSXRAGEQOHEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1CCCN(C1)C)C(=O)C(C)N

Origin of Product

United States

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